molecular formula C19H13FN2O2 B2931783 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(4-fluorophenyl)-, methylester CAS No. 113247-17-9

9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(4-fluorophenyl)-, methylester

Cat. No.: B2931783
CAS No.: 113247-17-9
M. Wt: 320.323
InChI Key: YAILLKDCAFSVHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(4-fluorophenyl)-, methylester is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(4-fluorophenyl)-, methylester typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. This process includes the formation of an imine intermediate, followed by cyclization using a base and a catalytic amount of copper(I) iodide (CuI). The highest yields are achieved using tetrazole-1-acetic acid (TZA) as the ligand .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(4-fluorophenyl)-, methylester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carboxylic acid ester group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(4-fluorophenyl)-, methylester has several scientific research applications:

Mechanism of Action

The mechanism of action of 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(4-fluorophenyl)-, methylester involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it prevents the breakdown of monoamines, thereby increasing their levels in the brain. This action is beneficial in the treatment of neurological disorders such as Parkinson’s disease . Additionally, its inhibition of indoleamine 2,3-dioxygenase affects tryptophan metabolism, which has implications in cancer therapy and immune regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(4-fluorophenyl)-, methylester is unique due to the presence of the 4-fluorophenyl group, which enhances its binding affinity and specificity towards certain molecular targets. This structural modification distinguishes it from other β-carboline derivatives and contributes to its distinct pharmacological profile.

Properties

IUPAC Name

methyl 1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O2/c1-24-19(23)16-10-14-13-4-2-3-5-15(13)21-18(14)17(22-16)11-6-8-12(20)9-7-11/h2-10,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAILLKDCAFSVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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